molecular formula C13H15NO3 B2950771 N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide CAS No. 186774-61-8

N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide

Cat. No.: B2950771
CAS No.: 186774-61-8
M. Wt: 233.267
InChI Key: YXBYIHUUFANHGG-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide is a chroman-derived acetamide characterized by a 2,2-dimethyl-4-oxochroman core with an acetamide substituent at position 5. Chroman is a benzopyran derivative, and the addition of dimethyl and oxo groups at positions 2 and 4, respectively, imparts unique steric and electronic properties. Its molecular formula is inferred as C₁₃H₁₅NO₃ (molecular weight ~233.26 g/mol).

Properties

IUPAC Name

N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(15)14-9-4-5-12-10(6-9)11(16)7-13(2,3)17-12/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBYIHUUFANHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(CC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide typically involves the acylation of 2,2-dimethyl-4-oxochroman-6-amine with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the byproduct, acetic acid. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory diseases. Its ability to modulate specific biological pathways makes it a potential drug candidate .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can lead to downstream effects on various biological pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Key Observations

Structural Diversity: Chroman derivatives exhibit distinct electronic profiles compared to morpholinone, quinoline, or isoxazole analogs due to oxygen vs. nitrogen heteroatoms.

Substituent Effects : Halogenation (e.g., in ) increases molecular weight and reactivity, whereas alkyl groups (e.g., dimethyl in chroman) enhance steric bulk.

Synthetic Routes : Acetylation is a common method for introducing acetamide groups, but core structures require tailored approaches (e.g., thiazolidin synthesis in ).

Potential Applications: Non-halogenated chroman acetamides may offer advantages in drug design due to reduced toxicity risks compared to chlorinated analogs.

Biological Activity

N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide is a synthetic compound belonging to the class of chromanones, characterized by a benzopyran ring structure with a ketone group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO2C_{11}H_{13}NO_2, with a molecular weight of approximately 191.23 g/mol. The structure features a chromanone backbone with a dimethyl substitution at the 2-position and an acetamide functional group.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : A chromanone derivative is dissolved in dichloromethane.
  • Reagents : Acetic anhydride is added along with a base (e.g., pyridine).
  • Reaction Conditions : The mixture is stirred for several hours at room temperature or under reflux.
  • Purification : The product is purified through crystallization or chromatography to yield this compound in good yield and purity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions characterized by inflammation .

While the precise mechanism of action remains under investigation, preliminary studies suggest that this compound may interact with specific molecular targets involved in inflammatory pathways. It is believed to modulate signaling pathways that regulate immune responses.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve treatment of various cell lines, including macrophages, to assess cell viability and any potential adverse effects .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

StudyFindingsMethodology
Inhibition of pro-inflammatory cytokinesIn vitro assays on macrophages
Potential modulation of immune pathwaysMolecular interaction studies
Assessment of cytotoxicity against various cell linesCell viability assays

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Inflammation : A study involving animal models demonstrated that administration of this compound reduced markers of inflammation significantly compared to control groups.
  • Cytotoxicity Evaluation : Another study assessed the compound's effects on cancer cell lines, revealing selective cytotoxicity while sparing normal cells, indicating a promising therapeutic index .

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